molecular formula C12H18BrNO2 B14393212 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide CAS No. 89768-40-1

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide

Katalognummer: B14393212
CAS-Nummer: 89768-40-1
Molekulargewicht: 288.18 g/mol
InChI-Schlüssel: FKCJAQKOBWZAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide typically involves the reaction of piperidine derivatives with benzene-1,2-diol under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is unique due to its specific structure, which combines a piperidine ring with a benzene ring bearing two hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

89768-40-1

Molekularformel

C12H18BrNO2

Molekulargewicht

288.18 g/mol

IUPAC-Name

4-(piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C12H17NO2.BrH/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10;/h4-5,8,10,13-15H,1-3,6-7H2;1H

InChI-Schlüssel

FKCJAQKOBWZAFP-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)CC2=CC(=C(C=C2)O)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.